4-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine
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Overview
Description
4-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine is a complex organic compound featuring a pyrimidine ring substituted with a methanesulfonyl group and an octahydropyrrolo[3,4-c]pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine typically involves multi-step organic synthesis. One common approach includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the pyrimidine ring can produce dihydropyrimidine compounds.
Scientific Research Applications
4-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique chemical properties, possibly serving as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. The pyrimidine ring can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and methanesulfonyl-substituted heterocycles. Examples include:
4-Methanesulfonylpyrimidine: A simpler analog with similar reactivity.
Octahydropyrrolo[3,4-c]pyrrole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
4-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine is unique due to its combination of a methanesulfonyl group and an octahydropyrrolo[3,4-c]pyrrole moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(6-methylpyrimidin-4-yl)-5-methylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-9-3-12(14-8-13-9)15-4-10-6-16(19(2,17)18)7-11(10)5-15/h3,8,10-11H,4-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHRBFBGRTVOTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC3CN(CC3C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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